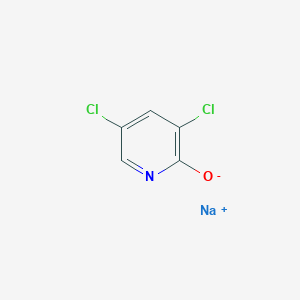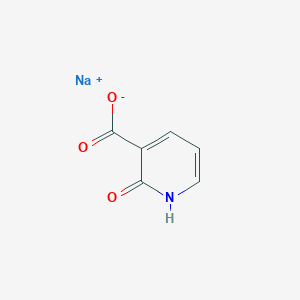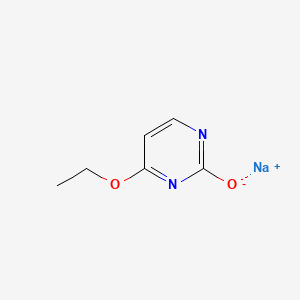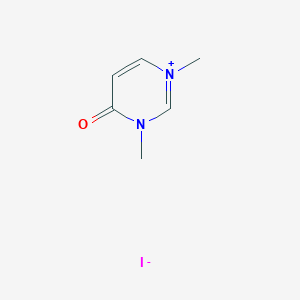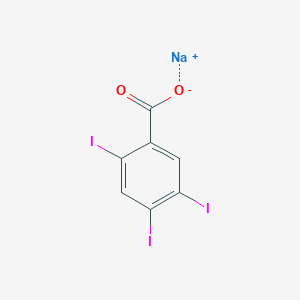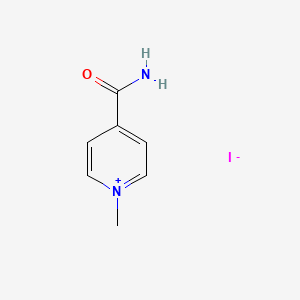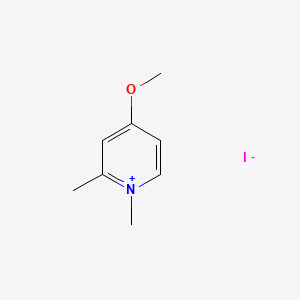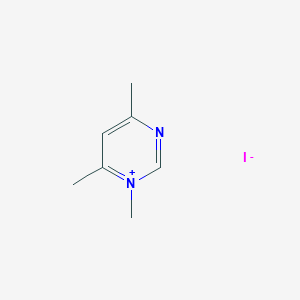
1,4,6-Trimethylpyrimidinium iodide
Overview
Description
1,4,6-Trimethylpyrimidinium iodide is an organic compound belonging to the class of pyrimidinium salts It is characterized by the presence of three methyl groups attached to the pyrimidine ring and an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,6-Trimethylpyrimidinium iodide can be synthesized through the alkylation of 1,4,6-trimethylpyrimidine with iodomethane. The reaction typically occurs in a polar solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
1,4,6-Trimethylpyrimidine+Iodomethane→1,4,6-Trimethylpyrimidinium iodide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,6-Trimethylpyrimidinium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as amines or alkoxides.
Recyclization: It can undergo recyclization reactions, leading to the formation of different heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethylate, methylamine, and glycine ethyl ester. These reactions are typically carried out in alcoholic solvents under mild heating conditions.
Recyclization: This process often involves the use of hydrazides of carboxylic acids and heating in a sealed glass ampoule.
Major Products
Nucleophilic Substitution: The major products are substituted pyrimidinium salts.
Recyclization: The major products include pyrazolopyrimidines and other heterocyclic compounds.
Scientific Research Applications
1,4,6-Trimethylpyrimidinium iodide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,6-trimethylpyrimidinium iodide involves its ability to undergo nucleophilic substitution and recyclization reactions. These reactions are facilitated by the electron-deficient nature of the pyrimidinium ring, which makes it susceptible to attack by nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethylpyridinium iodide
- 2,4,6-Trimethylpyridinium iodide
- 1,3,5-Trimethylpyrimidinium iodide
Comparison
1,4,6-Trimethylpyrimidinium iodide is unique due to the specific positioning of the methyl groups on the pyrimidine ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different nucleophilic substitution patterns and recyclization behaviors, making it a valuable compound for synthesizing diverse heterocyclic structures.
Properties
IUPAC Name |
1,4,6-trimethylpyrimidin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.HI/c1-6-4-7(2)9(3)5-8-6;/h4-5H,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNQLBUPBUJLSU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C=N1)C)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dimethylimidazo[2,1-b][1,3]thiazole;hydrobromide](/img/structure/B8093592.png)
